molecular formula C7H5Br2NO2 B1372899 2-Bromo-4-bromomethyl-1-nitro-benzene CAS No. 142906-81-8

2-Bromo-4-bromomethyl-1-nitro-benzene

Cat. No.: B1372899
CAS No.: 142906-81-8
M. Wt: 294.93 g/mol
InChI Key: GHBGKPDIONTEOJ-UHFFFAOYSA-N
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Description

2-Bromo-4-bromomethyl-1-nitro-benzene: is an organic compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzene, where two bromine atoms and a nitro group are substituted at specific positions on the benzene ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology and Medicine:

  • Potential precursor for the synthesis of pharmaceutical compounds.
  • Used in the development of novel drugs and therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the manufacture of dyes, pigments, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 4-nitrotoluene: The synthesis of 2-Bromo-4-bromomethyl-1-nitro-benzene typically starts with 4-nitrotoluene. The methyl group of 4-nitrotoluene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromomethyl-1-nitrotoluene.

    Further Bromination: The 4-bromomethyl-1-nitrotoluene is then subjected to further bromination at the ortho position relative to the nitro group to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Nucleophilic Substitution: The bromine atoms in 2-Bromo-4-bromomethyl-1-nitro-benzene can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide in methanol, or potassium thiolate in ethanol.

    Reduction: Hydrogen gas with palladium on carbon, or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.

    Reduction: 2-Bromo-4-bromomethyl-1-amino-benzene.

    Oxidation: 2-Bromo-4-bromomethyl-1-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 2-Bromo-4-bromomethyl-1-nitro-benzene largely depends on its chemical reactivity. The bromine atoms and the nitro group make it a versatile intermediate for various chemical transformations. The nitro group is electron-withdrawing, which influences the reactivity of the benzene ring towards nucleophiles and electrophiles. The bromine atoms can participate in substitution reactions, making the compound useful in synthetic organic chemistry.

Comparison with Similar Compounds

    2-Bromo-4-methyl-1-nitrobenzene: Similar structure but with a methyl group instead of a bromomethyl group.

    2-Bromo-1-methyl-4-nitrobenzene: Similar structure but with different substitution positions.

Uniqueness:

  • The presence of both bromine atoms and a nitro group in specific positions makes 2-Bromo-4-bromomethyl-1-nitro-benzene unique in its reactivity and applications.
  • The bromomethyl group provides additional sites for chemical modification, enhancing its utility as an intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGKPDIONTEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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